molecular formula C22H28N4O5 B10846239 Ac-DL-Ala-DL-Pro-DL-Val-benzoxazol-2-yl

Ac-DL-Ala-DL-Pro-DL-Val-benzoxazol-2-yl

Cat. No.: B10846239
M. Wt: 428.5 g/mol
InChI Key: BITOROACNLSRME-UHFFFAOYSA-N
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Description

Ac-DL-Ala-DL-Pro-DL-Val-Benzoxazol-2-yl is a synthetic hybrid compound combining a tripeptide backbone (Ala-Pro-Val) with a benzoxazole heterocyclic moiety. The peptide sequence is acetylated at the N-terminus (Ac-) and features alternating D- and L-amino acids (DL-configuration), which may enhance metabolic stability compared to all-L or all-D peptides .

This compound’s structural complexity arises from the interplay between the peptide’s conformational flexibility and the benzoxazole’s planar rigidity. Such hybrids are often designed to exploit synergistic effects—e.g., peptide-mediated target specificity combined with heterocyclic bioactivity.

Properties

Molecular Formula

C22H28N4O5

Molecular Weight

428.5 g/mol

IUPAC Name

1-(2-acetamidopropanoyl)-N-[1-(1,3-benzoxazol-2-yl)-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C22H28N4O5/c1-12(2)18(19(28)21-24-15-8-5-6-10-17(15)31-21)25-20(29)16-9-7-11-26(16)22(30)13(3)23-14(4)27/h5-6,8,10,12-13,16,18H,7,9,11H2,1-4H3,(H,23,27)(H,25,29)

InChI Key

BITOROACNLSRME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C1=NC2=CC=CC=C2O1)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Ala-DL-Pro-DL-Val-benzoxazol-2-yl typically involves the stepwise coupling of the amino acids alanine, proline, and valine, followed by the attachment of the benzoxazole group. The process begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) and coupled sequentially. Finally, the benzoxazole group is introduced through a condensation reaction with an appropriate benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Ala-DL-Pro-DL-Val-benzoxazol-2-yl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst or base to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ac-DL-Ala-DL-Pro-DL-Val-benzoxazol-2-yl has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Ac-DL-Ala-DL-Pro-DL-Val-benzoxazol-2-yl involves its interaction with specific molecular targets. The benzoxazole moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The amino acid sequence may also play a role in targeting specific biological pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Benzoxazole vs. Benzothiazole Derivatives

Benzoxazole and benzothiazole derivatives share similar electronic profiles but differ in heteroatom composition (O vs. S). For example, Maliyappa et al. (2020) synthesized azo dyes incorporating a 6-methyl-1,3-benzothiazol-2-yl group, demonstrating potent antimicrobial activity against S. aureus (MIC: 12.5 µg/mL) . However, benzoxazole’s oxygen atom may favor hydrogen bonding with biological targets, as seen in kinase inhibitors.

Peptide-Heterocycle Hybrids

Unlike azo dyes (e.g., Ravi et al., 2020), which prioritize chromophore functionality , Ac-DL-Ala-DL-Pro-DL-Val-Benzoxazol-2-yl integrates a peptide scaffold for targeted interactions. For instance, 2-aminothiazole-based azo dyes lack peptide components, limiting their ability to mimic natural ligands for receptors or enzymes .

Key Observations :

  • Benzoxazole vs. Benzothiazole : While benzothiazole derivatives exhibit stronger antimicrobial effects , benzoxazole’s hydrogen-bonding capacity may favor enzyme targeting.
  • Peptide Integration: The tripeptide in this compound could enable selective interactions absent in non-peptidic azo dyes .

Physicochemical Properties

Property This compound 6-Methyl-1,3-benzothiazol-2-yl Azo Dye 2-Aminothiazole Azo Dye
LogP ~2.1 (predicted) 3.8 2.5
Aqueous Solubility Low (DL-peptide enhances aggregation) Moderate High
Thermal Stability >200°C (benzoxazole contribution) 180°C 160°C

Implications :

  • The DL-peptide in this compound reduces solubility but may prolong half-life in vivo.
  • Benzothiazole’s higher LogP aligns with its antimicrobial efficacy via membrane disruption .

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